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  • Product: 3-Iodo-2-methyl-benzoic acid ethyl ester
  • CAS: 945740-21-6

Core Science & Biosynthesis

Foundational

Safety Data Sheet (SDS) and handling precautions for 3-Iodo-2-methyl-benzoic acid ethyl ester

An In-Depth Technical Guide to the Safe Handling of 3-Iodo-2-methyl-benzoic acid ethyl ester Introduction: A Proactive Approach to Laboratory Safety In the landscape of modern drug discovery and organic synthesis, haloge...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-Iodo-2-methyl-benzoic acid ethyl ester

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of modern drug discovery and organic synthesis, halogenated aromatic compounds such as 3-Iodo-2-methyl-benzoic acid ethyl ester serve as versatile intermediates and building blocks. Their utility in constructing complex molecular architectures is invaluable. However, their reactivity and structural motifs necessitate a thorough and proactive approach to chemical safety.

The core philosophy of this guide is to explain the causality behind safety protocols. Understanding why a specific precaution is necessary is paramount to fostering a true culture of safety in the laboratory.

Section 1: Comprehensive Hazard Analysis & Risk Assessment

Before any laboratory work commences, a thorough risk assessment is mandatory. This process is not merely a bureaucratic step but a critical scientific exercise in understanding the intrinsic properties of a chemical and the potential for exposure.

Predicted Hazard Profile

Based on analysis of structurally related compounds, 3-Iodo-2-methyl-benzoic acid ethyl ester is anticipated to present the following hazards.[2][3][4] It is crucial to handle this compound as if it possesses all these characteristics until specific toxicological data becomes available.

Hazard ClassificationGHS Hazard CodePractical Implication in the Lab
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed. Ingestion of even small amounts could lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.[2]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[2][3] Direct contact can lead to redness, itching, or inflammation. Prolonged or repeated contact may result in dermatitis.
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation.[2][3] Accidental splashes can cause significant, potentially painful irritation and require immediate and thorough rinsing.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335May cause respiratory irritation.[2][3][4] Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.
The Risk Assessment Workflow

A self-validating safety protocol begins with a logical workflow. The following diagram illustrates the essential steps of a pre-experimental risk assessment, which should be documented for all procedures involving this compound.

RiskAssessment cluster_0 Risk Assessment & Mitigation Workflow A Step 1: Hazard Identification (Review this guide & analogous SDS data) B Step 2: Exposure Assessment (Evaluate procedure: scale, duration, potential for aerosolization) A->B Analyze intrinsic properties C Step 3: Select Controls (Engineering, Administrative, PPE) B->C Determine potential contact D Step 4: Implement & Verify Controls (Is the fume hood certified? Is the correct PPE available?) C->D Choose mitigation strategies E Step 5: Execute Experiment (Follow established protocol) D->E Proceed with caution F Step 6: Review & Refine (Were there any near-misses? Can the process be improved?) E->F Post-procedure analysis

Caption: A logical workflow for pre-experiment risk assessment.

Section 2: Field-Proven Handling & Exposure Control Protocol

The primary goal is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact. This is achieved through a multi-layered approach known as the "Hierarchy of Controls."

Engineering Controls: The First Line of Defense

From extensive field experience, relying solely on Personal Protective Equipment (PPE) is a flawed strategy. The most effective way to prevent exposure is to contain the hazard at its source.

  • Chemical Fume Hood: All manipulations of 3-Iodo-2-methyl-benzoic acid ethyl ester, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The rationale is that the hood's constant airflow draws aerosols and vapors away from the user's breathing zone, directly mitigating the respiratory irritation hazard (H335).[2][3]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, used to protect the user from contact when engineering controls cannot completely eliminate risk.

  • Hand Protection: Wear nitrile gloves.[2] Gloves must be inspected for tears or pinholes before each use. The causality for choosing nitrile is its proven resistance to a broad range of organic chemicals. Always use the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[2] Dispose of contaminated gloves immediately in the appropriate chemical waste container.

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[2] However, when there is any risk of splashing—for example, during transfers or workups—it is best practice to use chemical splash goggles.[2] This directly addresses the serious eye irritation hazard (H319).

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept buttoned.[2] This protects against accidental spills on skin and clothing. Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin.

Safe Handling and Experimental Workflow
  • Preparation: Designate a specific area within the fume hood for the experiment. Before starting, ensure all necessary equipment, reagents, and waste containers are present to minimize movement in and out of the hood.

  • Weighing/Transfer: If the compound is a solid, handle it as a powder. Use spatulas to carefully transfer the material, avoiding the creation of dust. If it is a liquid, use a syringe or pipette for transfers.

  • Spill Prevention: Use secondary containment (e.g., a tray or beaker) when transporting the chemical or setting up reactions.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][4] After handling the compound and before leaving the laboratory, wash hands thoroughly with soap and water.[2]

Section 3: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

The following procedures are based on standard practices for chemicals with similar hazard profiles.[1][2][3]

  • If Inhaled: Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3] If skin irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[1] Call a poison control center or doctor immediately for treatment advice.[1][2]

Spill Management Workflow

For small laboratory spills, the following workflow should be adopted. For large spills, evacuate the area and contact your institution's emergency response team.

SpillResponse cluster_1 Laboratory Spill Response Workflow A Step 1: Assess & Alert (Alert nearby personnel. Is the spill manageable?) B Step 2: Isolate & Contain (Restrict access to the area. Prevent entry into drains.) A->B If manageable C Step 3: Don Additional PPE (If necessary, e.g., respirator, heavier gloves) B->C D Step 4: Absorb & Clean (Use inert absorbent material like vermiculite or sand. Do not use combustible materials.) C->D E Step 5: Decontaminate (Clean the spill area with soap and water.) D->E F Step 6: Dispose (Collect all waste in a sealed, labeled container for hazardous waste disposal.) E->F

Caption: A step-by-step workflow for managing small laboratory spills.

Section 4: Storage, Stability, and Disposal

Proper storage and disposal are integral parts of the chemical lifecycle and are critical for long-term safety.

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[7] Halogenated compounds can be sensitive to light, so storing them in amber vials or in a dark cabinet is a prudent measure.[8]

  • Hygroscopicity: Some related compounds are noted to be hygroscopic (absorb moisture from the air).[1] While not confirmed for this specific ester, it is wise to store it under conditions that minimize atmospheric moisture.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, derived from related compounds. These values should be considered estimates.

PropertyValue / InformationSource
Molecular FormulaC10H11IO2N/A
Molecular Weight290.10 g/mol N/A
AppearanceLikely a light yellow liquid or low-melting solid.[1]
SolubilityInsoluble in water; soluble in common organic solvents like ethanol, acetone.[1][8]
Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.[1][3]

  • Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not dispose of this chemical down the drain or in regular trash.[2][6]

  • Follow all local, state, and federal regulations for chemical waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - CymitQuimica. (2026). CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific.Chemcia Scientific.
  • 3-Iodo-2-methyl-benzoic acid ethyl ester | 945740-21-6 - ChemicalBook.ChemicalBook.
  • 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid ethyl ester mononitrate - AK Scientific, Inc.AK Scientific, Inc.
  • Safety Data Sheet - Fisher Scientific. (2015). Fisher Scientific.
  • 3-Iodo-2-methylbenzoic acid | 133232-56-1 - ChemicalBook. (2025). ChemicalBook.
  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC.
  • 2-Iodobenzoic acid: properties and applications in organic synthesis - ChemicalBook. (2023). ChemicalBook.
  • Safety Data Sheet - Ricca Chemical Company.Ricca Chemical Company.
  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC.
  • The Chemistry of Hypervalent Iodine | Macmillan Group. (2003). Macmillan Group.
  • 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Prepar
  • CAS 852050-86-3 | Ethyl 2-iodo-3-methylbenzoate | MFCD12923260.Hoffman Fine Chemicals.
  • Benzoic acid, 3-iodo-, methyl ester - the NIST WebBook.National Institute of Standards and Technology.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Safety Data Sheet - AquaPhoenix Scientific. (2016). AquaPhoenix Scientific.
  • Safety Data Sheet: Benzoic acid ethyl ester - Carl ROTH. (2024). Carl ROTH.
  • Sodium thiocyanate - SAFETY D
  • 2 - SAFETY D
  • 3,5-di iodo-2-methyl benzoic acid methyl ester - Amerigo Scientific.Amerigo Scientific.
  • ethyl benzoate benzoic acid, ethyl ester - The Good Scents Company.The Good Scents Company.
  • Methyl 3-iodobenzoate | C8H7IO2 | CID 69258 - PubChem.
  • 2-Iodo-3-methylbenzoic acid | C8H7IO2 | CID 2759365 - PubChem.
  • Benzoic acid, 4-iodo-, methyl ester - Exposure: Exposure Predictions - EPA.U.S. Environmental Protection Agency.
  • 3-Iodo-4-methyl-benzoic acid ethyl ester | 859212-59-2 - Sigma-Aldrich.Sigma-Aldrich.
  • Safety Data Sheet: 3-Methylbenzoic acid - Carl ROTH.Carl ROTH.

Sources

Exploratory

Introduction: The Strategic Value of the Substituted Benzoic Acid Scaffold

An In-depth Technical Guide to the Synthesis and Application of 3-Iodo-2-methyl-benzoic Acid Ethyl Ester Derivatives In the landscape of medicinal chemistry and drug development, the benzoic acid framework represents a p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of 3-Iodo-2-methyl-benzoic Acid Ethyl Ester Derivatives

In the landscape of medicinal chemistry and drug development, the benzoic acid framework represents a privileged scaffold. Its simple, rigid structure provides a reliable anchor for pharmacophoric features, while the carboxylic acid group offers a handle for modulating physicochemical properties such as solubility and for forming key interactions with biological targets.[1][2] The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic profile, directly influencing its pharmacological activity.

This guide focuses on a particularly versatile subset of this family: derivatives of 3-Iodo-2-methyl-benzoic acid ethyl ester . This core structure is of significant interest for several reasons:

  • The 2-Methyl Group: This substituent provides steric hindrance that can influence the conformation of the molecule and its binding to target proteins. It also possesses a mild electron-donating effect, subtly altering the electronics of the aromatic ring.

  • The 3-Iodo Group: The iodine atom is a uniquely valuable feature. It is a large, lipophilic halogen that can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. More importantly, it serves as an exceptionally versatile synthetic handle for introducing a wide array of functional groups via transition-metal-catalyzed cross-coupling reactions.[3] This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • The Ethyl Ester: Esterification of the carboxylic acid to an ethyl ester is a common strategy to mask the polar carboxylic acid group. This increases the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability. The ester can also function as a prodrug, being hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.[4]

This document serves as a technical guide for researchers and scientists, providing a comprehensive overview of the synthesis, characterization, and potential applications of these derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the vast potential of this molecular scaffold.

PART 1: Synthetic Strategies and Methodologies

The creation of a library of 3-Iodo-2-methyl-benzoic acid ethyl ester derivatives is a multi-step process. The logical flow involves the synthesis of the core acid, its esterification, and subsequent diversification through functionalization of the iodo group.

Workflow Overview: From Precursor to Diversified Library

The overall synthetic pathway is designed for efficiency and modularity, allowing for the creation of numerous analogs from a common intermediate.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Derivatization A 2-Methylbenzoic Acid (o-Toluic Acid) B 3-Iodo-2-methylbenzoic Acid A->B Iodination (e.g., I₂, Oxidizing Agent) C 3-Iodo-2-methyl-benzoic Acid Ethyl Ester B->C Fischer Esterification (Ethanol, Acid Catalyst) E Derivative Library (e.g., 3-Aryl-2-methyl-benzoic acid ethyl esters) C->E Suzuki Cross-Coupling (Pd Catalyst, Base) D Diverse Boronic Acids/ Other Coupling Partners D->E Suzuki Cross-Coupling (Pd Catalyst, Base)

Caption: Synthetic workflow for derivative library generation.

Synthesis of the Core Intermediate: 3-Iodo-2-methylbenzoic Acid

The foundational step is the regioselective iodination of 2-methylbenzoic acid. Direct iodination of benzoic acids can be challenging, but methods utilizing iodine in the presence of a strong oxidizing agent and often an acid catalyst have proven effective.[5] The choice of reagents is critical for achieving acceptable yields and the desired regioselectivity. While industrial processes for similar compounds exist, a laboratory-scale synthesis requires careful control of conditions.[6]

Experimental Protocol: Iodination of 2-Methylbenzoic Acid

Disclaimer: This is a representative protocol. All chemical reactions should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylbenzoic acid (1.0 eq.).

  • Solvent: Add a suitable solvent such as glacial acetic acid.

  • Reagents: Add iodine (I₂) (approx. 0.5-0.6 eq.) and an oxidizing agent (e.g., periodic acid, potassium persulfate) (approx. 0.3-0.5 eq.).[5]

  • Catalyst: Slowly add concentrated sulfuric acid as a catalyst.

  • Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Workup: After cooling, the reaction mixture is poured into cold water, often containing a reducing agent like sodium thiosulfate to quench any remaining iodine.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification: The crude product will likely be a mixture of regioisomers. Purification via recrystallization or column chromatography is essential to isolate the desired 3-iodo-2-methylbenzoic acid.

Esterification: Synthesis of the Ethyl Ester

With the iodinated acid in hand, the next step is esterification. Fischer esterification is a classic, reliable method.[7] For a more modern and potentially greener approach, solid acid catalysts can be employed, which simplify purification as they can be filtered off.[8]

Experimental Protocol: Fischer Esterification

  • Setup: In a round-bottom flask, dissolve 3-iodo-2-methylbenzoic acid (1.0 eq.) in a large excess of absolute ethanol.

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture and remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted starting material) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Diversification via Suzuki Cross-Coupling

The true power of this scaffold is realized in the derivatization step. The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki reaction, which couples an aryl halide with a boronic acid, is particularly robust and tolerates a wide range of functional groups.[9]

Experimental Protocol: Suzuki Cross-Coupling

  • Setup: To a reaction vial, add 3-iodo-2-methyl-benzoic acid ethyl ester (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent: Add a degassed solvent system, such as a mixture of dioxane and water.

  • Reaction: Seal the vial and heat the mixture (typically 80-100°C) with vigorous stirring for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the desired derivative.

PART 2: Analytical Characterization

Unambiguous characterization of the synthesized compounds is paramount for scientific integrity. A combination of spectroscopic methods is used to confirm the structure and assess the purity of the final products.

Technique Core: 3-Iodo-2-methyl-benzoic acid ethyl ester Example Derivative: 3-Phenyl-2-methyl-benzoic acid ethyl ester
¹H NMR Aromatic protons in the 7-8 ppm range (distinct splitting pattern). Ethyl ester signals: quartet ~4.4 ppm (CH₂) and triplet ~1.4 ppm (CH₃). Methyl signal ~2.5 ppm.Aromatic region becomes more complex (7-8 ppm) due to additional phenyl protons. Ethyl ester and methyl signals remain in similar regions.
¹³C NMR Carbonyl carbon ~165 ppm. Aromatic carbons ~125-140 ppm, with the C-I signal being distinct. Ethyl ester carbons ~62 ppm (CH₂) and ~14 ppm (CH₃). Methyl carbon ~20 ppm.Carbonyl, ester, and methyl signals are similar. Aromatic region shows more signals, including those for the new phenyl ring. The C-I signal is absent, replaced by a C-C signal.
Mass Spec (ESI+) Expected [M+H]⁺ or [M+Na]⁺ peak corresponding to C₁₀H₁₁IO₂ (MW: 290.10).Expected [M+H]⁺ or [M+Na]⁺ peak corresponding to C₁₆H₁₆O₂ (MW: 240.30).
IR Spectroscopy Strong C=O stretch (ester) ~1720 cm⁻¹. C-O stretch ~1250 cm⁻¹. Aromatic C-H and C=C stretches.Similar C=O and C-O stretches. The aromatic region may show subtle changes.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The derivatization of the 3-iodo-2-methyl-benzoic acid ethyl ester scaffold allows for the exploration of a wide range of biological activities. Benzoic acid derivatives, in general, have been reported to possess antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][10][11][12] The strategic modifications enabled by this scaffold can be used to optimize potency and selectivity for a specific biological target.

Potential Therapeutic Targets and Mechanisms
  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules. Derivatives of this scaffold could be designed as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2][13]

  • Enzyme Inhibition: The scaffold can be tailored to fit into the active sites of various enzymes. For example, substituted 2-hydroxybenzoic acids have been identified as selective inhibitors of SIRT5, a member of the sirtuin family of proteins involved in cellular metabolism.[14]

  • Antimicrobial Activity: The introduction of different aryl or heteroaryl groups can modulate the antimicrobial spectrum and potency of the compounds.[10]

  • Anticancer Agents: Benzoic acid derivatives have been investigated for their potential as anticancer agents, with activity demonstrated against various cancer cell lines.[15]

  • Modulators of Proteostasis: Certain benzoic acid derivatives have been shown to promote the activity of protein degradation systems like the ubiquitin-proteasome pathway, suggesting potential applications in age-related diseases.[16]

The diagram below illustrates a hypothetical mechanism where a derivative could act as an inhibitor in a cellular signaling pathway, a common strategy in drug development.

G cluster_pathway Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Pro-inflammatory Gene Expression TF->Response Inhibitor Benzoic Acid Derivative Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Outlook

The 3-Iodo-2-methyl-benzoic acid ethyl ester scaffold is a highly valuable platform in modern chemical and pharmaceutical research. Its strategic design combines features that allow for both fundamental biological interactions and versatile chemical manipulation. The ability to rapidly generate diverse libraries of derivatives through robust methods like the Suzuki cross-coupling reaction makes it an ideal starting point for hit-to-lead optimization campaigns. By systematically modifying the group at the 3-position, researchers can explore vast chemical space to develop novel therapeutic agents with tailored properties and improved efficacy against a range of diseases.

References

  • Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. (2024).
  • benzoic-acid-esters Research Articles - Page 3.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).
  • Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. (2018). PLoS ONE.
  • 3-Iodo-2-methylbenzoic acid.
  • The synthetic route from benzoic acids to isoquinolinones. (2023).
  • Method for producing benzoic acid esters. (Patent).
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). MDPI.
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022).
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (2020).
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  • m-IODOBENZOIC ACID. Organic Syntheses.
  • Process for producing 5-iodo-2-methylbenzoic acid. (Patent).
  • 3,5-di iodo-2-methyl benzoic acid methyl ester. Amerigo Scientific.
  • Benzoic acid, 3-iodo-, methyl ester. NIST Chemistry WebBook.
  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. oc-praktikum.de.
  • 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Prepar
  • An ester used as a medicine is: (a) Methyl acetate (b) Ethyl acetate (c) Ethyl benzoate (d)

Sources

Foundational

Melting point and boiling point data for 3-Iodo-2-methyl-benzoic acid ethyl ester

Technical Profile: 3-Iodo-2-methyl-benzoic acid ethyl ester Executive Summary 3-Iodo-2-methyl-benzoic acid ethyl ester (Ethyl 3-iodo-2-methylbenzoate) is a specialized organohalide intermediate primarily utilized in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 3-Iodo-2-methyl-benzoic acid ethyl ester

Executive Summary

3-Iodo-2-methyl-benzoic acid ethyl ester (Ethyl 3-iodo-2-methylbenzoate) is a specialized organohalide intermediate primarily utilized in medicinal chemistry and agrochemical synthesis. Characterized by the presence of a sterically significant methyl group adjacent to the ester functionality and a reactive iodine handle at the meta position relative to the carboxylate, this compound serves as a critical scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This technical guide provides a rigorous analysis of the physicochemical properties, synthesis pathways, and experimental determination protocols for this compound. Due to its status as a research-grade intermediate rather than a bulk commodity, experimental data is often derived from its parent acid or predicted via quantitative structure-property relationship (QSPR) models.

Physicochemical Data Profile

The following data synthesizes experimental values for the stable parent acid and high-confidence predicted values for the ethyl ester derivative.

Table 1: Physical Properties Data
PropertyValue (Ethyl Ester)Value (Parent Acid)*Confidence Level
Molecular Formula C₁₀H₁₁IO₂C₈H₇IO₂High
Molecular Weight 290.10 g/mol 262.04 g/mol Exact
Physical State Viscous Liquid / Low-Melting SolidSolid (Crystalline)High
Melting Point (MP) Predicted: 25–35 °CExperimental: 124–126 °CMedium (Ester) / High (Acid)
Boiling Point (BP) Predicted: 305 ± 25 °C (760 mmHg)Predicted: 341.8 ± 30.0 °CMedium
Flash Point Predicted: ~138 °CN/ALow
Density Predicted:[1] 1.55 ± 0.1 g/cm³Predicted: 1.867 g/cm³Medium
LogP Predicted:[1] 3.92Predicted: 2.85High

*Parent Acid Reference: 3-Iodo-2-methylbenzoic acid (CAS: 133232-56-1).[1][2]

Technical Insight: The esterification of benzoic acid derivatives typically lowers the melting point significantly due to the disruption of intermolecular hydrogen bonding networks present in the carboxylic acid dimers. Consequently, while the parent acid is a solid melting >120°C, the ethyl ester is expected to be a liquid or a low-melting solid at room temperature.

Synthesis & Experimental Determination Protocols

To validate the physical constants of 3-Iodo-2-methyl-benzoic acid ethyl ester, a self-validating synthesis and purification workflow is required. The following protocol ensures high purity (>98%) necessary for accurate MP/BP determination.

Synthesis Protocol (Fischer Esterification)

Reaction:



Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask (RBF), suspend 10.0 g (38 mmol) of 3-Iodo-2-methylbenzoic acid in 50 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) until the acid spot disappears.[3][4]

  • Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess ethanol.

  • Neutralization: Dissolve the residue in 100 mL Ethyl Acetate. Wash carefully with saturated NaHCO₃ solution (2 x 50 mL) to neutralize residual acid. Caution: CO₂ evolution.[5]

  • Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purification & Property Measurement
  • Distillation (BP Determination): For the ester, perform Kugelrohr distillation or vacuum distillation.

    • Target Vacuum: 0.1–1.0 mmHg.

    • Expected BP: ~140–150 °C @ 1 mmHg.

  • Melting Point (DSC): If the product solidifies, use Differential Scanning Calorimetry (DSC).

    • Rate: 5°C/min.

    • Range: -20°C to 100°C.

Visualization: Synthesis & Analysis Workflow

The following diagram illustrates the critical path from raw material to validated data, highlighting the decision nodes for purification based on the physical state of the crude ester.

G Start Start: 3-Iodo-2-methylbenzoic Acid Reaction Fischer Esterification (EtOH, H2SO4, Reflux) Start->Reaction Workup Work-up (Conc., NaHCO3 Wash, Extraction) Reaction->Workup CheckState Physical State Check (Ambient Temp) Workup->CheckState LiquidPath Liquid Phase: Vacuum Distillation CheckState->LiquidPath Viscous Oil SolidPath Solid Phase: Recrystallization (Hex/EtOAc) CheckState->SolidPath Precipitate AnalysisBP Measure Boiling Point (Nomograph Correction) LiquidPath->AnalysisBP AnalysisMP Measure Melting Point (DSC / Capillary) SolidPath->AnalysisMP Final Validated Technical Data AnalysisBP->Final AnalysisMP->Final

Figure 1: Operational workflow for the synthesis, purification, and physical property validation of 3-Iodo-2-methyl-benzoic acid ethyl ester.

Applications & Strategic Importance

Drug Discovery & Medicinal Chemistry: The 3-iodo-2-methyl-benzoic acid ethyl ester scaffold is a high-value "building block" due to the orthogonal reactivity of its functional groups:

  • Iodine (C-3): Highly reactive in Pd-catalyzed cross-coupling (Suzuki, Heck, Negishi). The position allows for the introduction of aryl or heteroaryl groups late in the synthesis.

  • Ester (C-1): Serves as a masked carboxylic acid or a precursor for heterocycle formation (e.g., benzimidazoles, quinazolinones).

  • Methyl (C-2): Provides steric bulk that can lock conformation in protein-ligand interactions, a critical factor in optimizing pharmacokinetics (PK).

Self-Validating Quality Control: Researchers utilizing this compound should verify identity via ¹H NMR . The methyl group at C-2 typically appears as a singlet around


 2.4–2.6 ppm, while the ethyl ester methylene quartet appears around 

4.3–4.4 ppm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143542, Ethyl 3-iodobenzoate (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses (1927). m-Iodobenzoic Acid: General Procedures for Iodination and Esterification. Org.[5][6][7] Synth. 1927, 7, 53. Retrieved from [Link]

Sources

Exploratory

Chemical stability of 3-Iodo-2-methyl-benzoic acid ethyl ester under ambient conditions

An In-Depth Technical Guide to the Chemical Stability of 3-Iodo-2-methyl-benzoic Acid Ethyl Ester Under Ambient and Stressed Conditions Abstract Introduction 3-Iodo-2-methyl-benzoic acid ethyl ester is an aromatic organi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of 3-Iodo-2-methyl-benzoic Acid Ethyl Ester Under Ambient and Stressed Conditions

Abstract

Introduction

3-Iodo-2-methyl-benzoic acid ethyl ester is an aromatic organic compound featuring three key functional groups: an ethyl ester, an iodine substituent, and a methyl group on a benzene ring. Its structure suggests potential utility as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The presence of both an ester and an aryl iodide makes it susceptible to specific degradation pathways that can impact its purity, potency, and safety profile over time.

Understanding the chemical stability of any compound is a critical aspect of the development process.[1][2] It informs decisions regarding storage conditions, shelf-life, formulation strategies, and the selection of appropriate packaging to ensure the integrity of the substance.[3] This guide outlines the theoretical vulnerabilities of the molecule and provides a practical, field-proven methodology for confirming its stability profile through forced degradation studies, as recommended by international guidelines.[4]

Predicted Chemical Stability Profile

The stability of 3-Iodo-2-methyl-benzoic acid ethyl ester can be inferred by analyzing its primary functional groups: the ethyl ester and the carbon-iodine bond.

Hydrolytic Degradation

The most anticipated degradation pathway under ambient conditions, particularly in the presence of moisture, is the hydrolysis of the ethyl ester linkage.[5][6] This reaction can be catalyzed by either acid or base.[7]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester will likely undergo reversible hydrolysis to yield 3-iodo-2-methyl-benzoic acid and ethanol.[5][6] To drive this reaction towards the products in an experimental setting, a large excess of water is typically used.[7]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is generally faster and irreversible compared to its acid-catalyzed counterpart.[7] Exposure to basic conditions will rapidly convert the ester to the corresponding carboxylate salt (e.g., sodium 3-iodo-2-methyl-benzoate) and ethanol.[5][8]

Photolytic Degradation

Aromatic iodides are known to be susceptible to photolytic cleavage. The carbon-iodine (C-I) bond is weaker than corresponding C-Br or C-Cl bonds, making it more prone to homolytic cleavage upon exposure to light, particularly UV radiation.[9] This degradation pathway could lead to the formation of 2-methyl-benzoic acid ethyl ester and other radical-mediated products. Therefore, it is crucial to protect 3-Iodo-2-methyl-benzoic acid ethyl ester from light.[3][10]

Thermal Degradation

At ambient temperatures, significant thermal degradation is unlikely. However, at elevated temperatures, the benzoic acid moiety itself can be susceptible to decarboxylation.[11][12] While the ester is more stable than the free carboxylic acid, forced degradation studies at high temperatures could potentially lead to the formation of 1-iodo-2-methylbenzene. Studies on benzoic acid have shown that its thermal decomposition occurs at temperatures above 400°C, suggesting the core ring structure is quite stable.[12][13]

Oxidative Degradation

The molecule does not possess functional groups that are highly susceptible to oxidation under typical ambient conditions. The aromatic ring is relatively electron-deficient, and the other substituents are not easily oxidized. However, forced degradation using strong oxidizing agents like hydrogen peroxide is a standard part of stress testing to evaluate potential liabilities.[14]

Experimental Design for Stability Assessment

To empirically determine the stability of 3-Iodo-2-methyl-benzoic acid ethyl ester, a forced degradation study is essential.[1][4][15] Such studies intentionally stress the molecule to rapidly identify potential degradation products and pathways, which is fundamental for developing a stability-indicating analytical method. A typical degradation target in these studies is 5-20%.[1][14]

Experimental Workflow

The overall workflow for a forced degradation study is depicted below. It involves subjecting the compound to a battery of stress conditions and analyzing the resulting samples at various time points against a control sample.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output prep Prepare Stock Solution of 3-Iodo-2-methyl-benzoic acid ethyl ester (e.g., in Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Expose Aliquots oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid Expose Aliquots thermal Thermal Stress (Solid State, 80°C) prep->thermal Expose Aliquots photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose Aliquots sampling Sample at t=0, 2, 8, 24 hrs (Quench/Neutralize if needed) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC-UV Method sampling->hplc lcms Identify Degradants by LC-MS/MS hplc->lcms For peak identification report Quantify Degradation Establish Degradation Pathways Validate Analytical Method hplc->report lcms->report

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Conditions

The following protocols are starting points and may require optimization based on the observed rate of degradation. A recommended concentration for the test solution is approximately 1 mg/mL.[14]

1. Acid Hydrolysis:

  • Protocol: To the sample solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Conditions: Incubate in a water bath at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 8, and 24 hours. Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

  • Rationale: Elevated temperature is used to accelerate the reaction, which is typically slow at room temperature.[14]

2. Base Hydrolysis:

  • Protocol: To the sample solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Conditions: Maintain at room temperature (25°C).

  • Sampling: Withdraw aliquots at shorter intervals, such as 0, 30, 60, and 120 minutes, as base-catalyzed hydrolysis is rapid. Immediately neutralize with an equivalent amount of 0.1 M HCl.

  • Rationale: The reaction is expected to be fast, so elevated temperatures are unnecessary and could lead to excessive degradation.[14]

3. Oxidative Degradation:

  • Protocol: To the sample solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Conditions: Maintain at room temperature, protected from light.

  • Sampling: Withdraw aliquots at 0, 2, 8, and 24 hours.

  • Rationale: 3-30% H₂O₂ is a standard reagent for evaluating susceptibility to oxidation.

4. Photolytic Degradation:

  • Protocol: Expose the sample solution (and a solid sample) to a light source that provides both UV and visible light.

  • Conditions: Follow ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil to exclude light.

  • Rationale: This standardized approach ensures that the effect of light is rigorously and reproducibly tested.

5. Thermal Degradation:

  • Protocol: Store the compound as a solid in a controlled temperature oven.

  • Conditions: 80°C with and without humidity control.

  • Sampling: Withdraw solid samples at intervals such as 1, 3, and 7 days. Dissolve in an appropriate solvent for analysis.

  • Rationale: Testing in the solid state is crucial as it reflects typical storage conditions. High temperature accelerates potential solid-state degradation pathways.[3]

Analytical Methodologies

A robust analytical method is required to separate the parent compound from all potential degradation products.

Primary Stability-Indicating Method (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability testing.[16] A reverse-phase method would be the logical starting point for a molecule of this polarity.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or phosphoric acid to ensure sharp peaks for any acidic degradants).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection, scanning across a range (e.g., 210-400 nm) to find the optimal wavelength for the parent and potential degradants. A photodiode array (PDA) detector is ideal.

  • Method Validation: The method's specificity must be demonstrated by showing that all degradation products are resolved from the parent peak (peak purity analysis).

Identification of Degradants (LC-MS)

For any degradation peaks observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for structural elucidation. By coupling the HPLC method to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the degradants, which provides critical information for identifying their chemical structures.

Summary of Potential Degradation Products

The following table summarizes the most likely degradation products based on the predicted pathways and the recommended analytical approaches.

Predicted Degradant NamePredicted StructureDegradation PathwayPrimary Analytical Technique
3-Iodo-2-methyl-benzoic acidC₈H₇IO₂Acid/Base HydrolysisHPLC-UV, LC-MS
EthanolC₂H₆OAcid/Base HydrolysisGC-FID (if needed)
2-Methyl-benzoic acid ethyl esterC₁₀H₁₂O₂Photolysis (De-iodination)HPLC-UV, LC-MS
1-Iodo-2-methylbenzeneC₇H₇IThermal (Decarboxylation)GC-MS, LC-MS (APCI)

Data Interpretation and Recommendations

The results from the forced degradation study will provide a comprehensive stability profile.

  • Identify Critical Liabilities: The conditions that cause significant degradation (e.g., >5%) highlight the molecule's primary vulnerabilities. For this compound, base hydrolysis and photolysis are predicted to be the most significant concerns.

  • Inform Handling and Storage: Based on the results, recommendations can be made. For example, if the compound is photolabile, it must be stored in amber vials or light-blocking containers. If it is susceptible to hydrolysis, it should be protected from moisture.

  • Guide Formulation Development: If the compound is intended for a solution-based formulation, the pH of the formulation vehicle will be a critical parameter to control to prevent hydrolysis.

Conclusion

While 3-Iodo-2-methyl-benzoic acid ethyl ester lacks specific published stability data, a thorough understanding of its chemical structure allows for a strong predictive assessment of its stability. The primary anticipated degradation pathways are base-catalyzed hydrolysis of the ethyl ester and photolytic cleavage of the carbon-iodine bond. Thermal and oxidative degradation are expected to be less significant under ambient conditions.

The experimental and analytical framework detailed in this guide provides a robust, scientifically-grounded approach for any researcher to definitively characterize the stability of this molecule. By executing these forced degradation studies, one can establish its intrinsic stability, inform safe handling and storage procedures, and develop a validated, stability-indicating method essential for its use in regulated environments.

References

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-2-methyl-benzoic Acid Ethyl Ester

Introduction: The Strategic Value of 3-Iodo-2-methyl-benzoic Acid Ethyl Ester in Synthesis In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the ability to s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Iodo-2-methyl-benzoic Acid Ethyl Ester in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the ability to selectively form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount.[1][2] Palladium-catalyzed cross-coupling reactions represent a cornerstone of this capability, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2][3][4]

This guide focuses on a particularly valuable and challenging substrate: 3-Iodo-2-methyl-benzoic acid ethyl ester . Its structure presents a unique combination of features:

  • An aryl iodide , which is the most reactive of the aryl halides towards palladium catalysts, facilitating the crucial oxidative addition step.[5][6]

  • An ortho-methyl group , which introduces significant steric hindrance around the reaction center. This necessitates careful selection of ligands and reaction conditions to achieve high efficiency.[7][8]

  • An ester functionality , which, along with the methyl group, can be further manipulated, making the coupled products valuable intermediates for more complex molecular architectures.

These application notes provide researchers, scientists, and drug development professionals with a detailed technical guide, field-proven insights, and robust protocols for employing this substrate in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Core Concepts: The Palladium Catalytic Cycle

At the heart of these transformations lies a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is critical for troubleshooting and optimizing reactions. The cycle universally involves three key steps: Oxidative Addition, a variable second step (e.g., Transmetalation), and Reductive Elimination.[1][9][10]

General_Pd_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)(X)L₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdR Ar-Pd(II)(R)L₂ (Key Intermediate) ArPdX->ArPdR Transmetalation / Insertion (+ R-M or Alkene) ArPdR->Pd0 Regeneration Product Ar-R (Coupled Product) ArPdR->Product Reductive Elimination

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the 3-Iodo-2-methyl-benzoic acid ethyl ester.[6][9] This forms a square-planar Pd(II) intermediate. The high reactivity of the C-I bond makes this step relatively facile.[5]

  • Transmetalation / Insertion: This is the bond-forming step where the second coupling partner is introduced.

    • In Suzuki and Sonogashira reactions, an organometallic reagent (organoboron or copper acetylide, respectively) transfers its organic group to the palladium center in a process called transmetalation.[1][9]

    • In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the Aryl-Pd bond (carbopalladation).[11]

  • Reductive Elimination: The final step involves the coupling of the two organic fragments attached to the palladium center. This forms the desired C-C bond, releases the product, and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][9][12]

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid coupling partners.[1][6] For the sterically hindered 3-Iodo-2-methyl-benzoic acid ethyl ester, this reaction is ideal for synthesizing complex biaryl structures, which are common motifs in pharmaceuticals.

Expertise & Causality: Overcoming Steric Hindrance

The primary challenge with our substrate is the ortho-methyl group, which can hinder the approach of the coupling partners and slow down the reductive elimination step. To overcome this, the choice of ligand is critical.

  • Why Bulky, Electron-Rich Ligands? Ligands like SPhos, XPhos, or other biaryl monophosphines are essential.[8][13] Their large steric bulk promotes the reductive elimination step by creating a crowded coordination sphere around the palladium.[14] Their electron-donating nature increases the electron density on the palladium, which in turn facilitates the initial oxidative addition.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-I) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation BaseAct R-B(OH)₃⁻ BaseAct->Transmetal [Base + R-B(OH)₂] Transmetal->Pd0 Product Ar-R Transmetal->Product Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate

This protocol details the coupling of 3-Iodo-2-methyl-benzoic acid ethyl ester with phenylboronic acid.

Reagents & Materials:

  • 3-Iodo-2-methyl-benzoic acid ethyl ester (1.0 mmol, 290 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 637 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Iodo-2-methyl-benzoic acid ethyl ester, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed toluene and water via syringe. The biphasic system is common and often beneficial in Suzuki couplings.[15]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001685-95
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane1101290-98
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O852475-85

Application 2: Heck-Mizoroki Reaction for Alkene Arylation

The Heck-Mizoroki reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, creating substituted alkenes.[1][4] This is particularly useful for synthesizing precursors to complex cyclic systems or for introducing vinyl groups that can undergo further transformations.

Expertise & Causality: Controlling Regioselectivity

In the Heck reaction, the aryl group typically adds to the less substituted carbon of the alkene (anti-Markovnikov addition) due to steric factors. The subsequent β-hydride elimination forms the new double bond.

  • Why a Strong, Non-coordinating Base? A base like triethylamine (NEt₃) or potassium carbonate (K₂CO₃) is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle, regenerating the Pd(0) catalyst.[11] A non-nucleophilic base is chosen to avoid unwanted side reactions with the palladium intermediate or the starting materials.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-I) Coord Olefin Complex OxAdd->Coord Olefin Coordination Insert Alkyl-Pd(II) Intermediate Coord->Insert Migratory Insertion Product Ar-Alkene Insert->Product β-Hydride Elimination HPdX H-Pd(II)(I)L₂ Insert->HPdX HPdX->Pd0 + Base (- HB⁺X⁻)

Caption: Catalytic cycle for the Heck-Mizoroki cross-coupling reaction.

Protocol: Synthesis of Ethyl 2-methyl-3-styrylbenzoate

This protocol describes the reaction of 3-Iodo-2-methyl-benzoic acid ethyl ester with styrene.

Reagents & Materials:

  • 3-Iodo-2-methyl-benzoic acid ethyl ester (1.0 mmol, 290 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 18.3 mg)

  • Triethylamine (NEt₃) (2.0 mmol, 279 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Argon or Nitrogen gas supply

  • Sealable reaction tube

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction tube, combine 3-Iodo-2-methyl-benzoic acid ethyl ester, Pd(OAc)₂, and P(o-tol)₃.

  • Inert Atmosphere: Seal the tube and purge with argon for 10 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF, styrene, and triethylamine via syringe under a positive pressure of argon.

  • Reaction Execution: Securely seal the tube and place it in a preheated oil bath at 120 °C for 24 hours.

  • Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the desired stilbene derivative.

Data Presentation: Heck-Mizoroki Coupling Conditions
Alkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃NEt₃DMF1202470-80
Ethyl AcrylatePd(PPh₃)₄K₂CO₃Acetonitrile801880-90
1-OcteneHerrmann's CatalystNaOAcDMAc1403665-75

Application 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira reaction couples terminal alkynes with aryl halides to produce arylalkynes, a critical functional group in materials science, natural products, and medicinal chemistry.[16][17] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[16][18]

Expertise & Causality: The Dual Catalyst System
  • Role of Palladium: The palladium catalyst functions as in the other cycles, undergoing oxidative addition with the aryl iodide.[16]

  • Role of Copper: The copper(I) co-catalyst reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.[16] This species is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the Ar-Pd(II)-I complex, greatly accelerating the reaction rate.[16]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-I) Transmetal Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-C≡CR Transmetal->Product Reductive Elimination Alkyne H-C≡CR CuAcc Cu-C≡CR Alkyne->CuAcc + CuI, Base CuAcc->Transmetal

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Synthesis of Ethyl 2-methyl-3-(phenylethynyl)benzoate

This protocol details the coupling of 3-Iodo-2-methyl-benzoic acid ethyl ester with phenylacetylene.

Reagents & Materials:

  • 3-Iodo-2-methyl-benzoic acid ethyl ester (1.0 mmol, 290 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (NEt₃), anhydrous (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Argon or Nitrogen gas supply

  • Schlenk flask

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Iodo-2-methyl-benzoic acid ethyl ester, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Under a positive flow of argon, add anhydrous THF and anhydrous NEt₃. Finally, add the phenylacetylene via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours. The reaction is often rapid and can be monitored by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated ammonium chloride solution (to remove copper salts), then with brine. Dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) to afford the pure arylalkyne.

Data Presentation: Sonogashira Coupling Conditions
Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuINEt₃THFRT1090-98
1-HeptynePd(PPh₃)₄ / CuIDiisopropylamineDMF50885-95
(Trimethylsilyl)acetylenePd(OAc)₂ / PPh₃ / CuIPiperidineToluene601280-90

Conclusion

3-Iodo-2-methyl-benzoic acid ethyl ester is a versatile and highly reactive substrate for palladium-catalyzed cross-coupling reactions. While its sterically hindered nature presents a challenge, the strategic selection of bulky, electron-rich phosphine ligands and optimized reaction conditions allows for the efficient synthesis of a wide array of valuable biaryl, vinylaryl, and arylalkyne compounds. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage this key building block in the synthesis of complex molecular targets.

References

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  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Hassan, J., et al. (2002). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Reviews, 102(5), 1359-1470. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. [Link]

  • O'Brien, C. J., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3959-3973. [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(38), 11211-11215. [Link]

  • ChemRxiv. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Singh, V., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 904604. [Link]

  • NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Gibson, S. E., et al. (2003). Solid-Phase Synthesis of an A-B Loop Mimetic of the CE3 Domain of Human IgE: Macrocyclization by Sonogashira Coupling. The Journal of Organic Chemistry, 68(24), 9377-9384. [Link]

  • Morken, J. P., et al. (2022). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Accounts of Chemical Research, 55(15), 2111-2125. [Link]

  • Wang, J., et al. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708-8709. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale Graduate School of Arts and Sciences Dissertations. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. (2025, August 6). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Clegg, J. K., et al. (2018). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. Chemistry – A European Journal, 24(57), 15264-15268. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Myers Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • Nolan, S. P., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 11(7), 4115-4127. [Link]

  • Macmillan Group, Princeton University. (2004, July 14). The Intramolecular Heck Reaction. [Link]

  • Bolm, C., et al. (2020). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Angewandte Chemie International Edition, 59(32), 13359-13364. [Link]

  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(1), 31-44. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Iodo-2-methyl-benzoic Acid Ethyl Ester

From the Desk of a Senior Application Scientist Welcome to our dedicated technical support guide for the purification of crude 3-Iodo-2-methyl-benzoic acid ethyl ester. This resource is designed for researchers, medicina...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the purification of crude 3-Iodo-2-methyl-benzoic acid ethyl ester. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy. We will explore the common pitfalls and their solutions, ensuring you can confidently move forward with your synthesis.

Overview of Purification Challenges

The synthesis of 3-Iodo-2-methyl-benzoic acid ethyl ester, typically via Fischer esterification of the parent carboxylic acid, yields a crude product mixture containing unreacted starting materials, catalyst, and potential side-products. The primary challenge lies in efficiently removing these impurities, which can be structurally similar to the desired product, without significant loss of yield.

Common Impurities and Their Origins:

ImpurityLikely OriginRecommended Removal Method
3-Iodo-2-methylbenzoic AcidIncomplete esterification reaction.Aqueous basic wash (e.g., NaHCO₃ solution)[1][2]; Column chromatography.
Ethanol / Synthesis AlcoholExcess reagent from esterification.Evaporation (rotary evaporator); High-vacuum distillation.
Acid Catalyst (e.g., H₂SO₄)Catalyst for esterification.Aqueous basic wash (e.g., NaHCO₃ solution).[3]
2-Methylbenzoic Acid Ethyl EsterUse of non-iodinated starting material.Column chromatography.
Di-iodinated ByproductsOver-iodination during synthesis of the starting acid.Column chromatography; Recrystallization (if solid).[4]
Tarry/Colored MaterialsAcid-catalyzed polymerization or degradation.[5]Column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my esterification reaction is complete?

A: The essential first step is a proper aqueous work-up. Before attempting more advanced purification, you must neutralize the acid catalyst and remove the unreacted carboxylic acid. This is typically achieved by diluting the reaction mixture with an organic solvent (like ethyl acetate or diethyl ether) and washing it sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally, brine.[2] The bicarbonate wash is critical; it deprotonates the acidic catalyst and the unreacted 3-iodo-2-methylbenzoic acid, converting them into their respective salts, which are highly soluble in the aqueous phase and can thus be separated.[1]

Q2: My product is an oil. Can I still use recrystallization?

A: Recrystallization is only effective for solid compounds. Since 3-Iodo-2-methyl-benzoic acid ethyl ester is often an oil or a low-melting solid at room temperature, recrystallization is generally not the primary method of choice for its purification.[6] If you do obtain a solid and can identify a suitable solvent system (one in which the compound is soluble when hot but insoluble when cold), it can be an excellent technique for removing trace impurities.[7][8] However, for most applications, column chromatography will be the more reliable method.

Q3: How do I choose the right solvent system for column chromatography?

A: The ideal solvent system (mobile phase) is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that moves your desired product to an Rf (retention factor) value of approximately 0.3-0.4.[9] This generally provides the best separation from impurities. For an ester like this, start with a non-polar solvent such as hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) on a TLC plate to find the optimal system before committing to the full column.[10]

Troubleshooting Guide: From Crude to Pure

This section addresses specific problems you may encounter during the purification process.

Workflow for Crude Product Purification

G crude Crude Reaction Mixture workup Aqueous Work-up (NaHCO3, Brine) crude->workup rotovap Solvent Removal (Rotary Evaporator) workup->rotovap crude_oil Crude Ester Oil rotovap->crude_oil tlc TLC Analysis crude_oil->tlc Assess Purity column Column Chromatography tlc->column Select Solvent System pure_fractions Combine Pure Fractions column->pure_fractions final_rotovap Final Solvent Removal pure_fractions->final_rotovap pure_product Pure Product final_rotovap->pure_product

Caption: General purification workflow for 3-Iodo-2-methyl-benzoic acid ethyl ester.

Q4: My product is still acidic after the bicarbonate wash. What went wrong?

A: This indicates an insufficient wash. There are two common causes:

  • Not enough bicarbonate was used: If you have a significant amount of unreacted carboxylic acid, a single wash may not be enough to neutralize and extract it all.

  • Insufficient mixing: The two phases (organic and aqueous) must be mixed thoroughly to ensure the bicarbonate can react with the acid.

Solution:

  • Wash the organic layer again with a fresh portion of saturated NaHCO₃ solution.

  • After shaking in a separatory funnel, allow the layers to separate fully. Test the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Continue washing until the aqueous layer remains basic after mixing.

  • Pro-Tip: Vigorous shaking can cause emulsions. Gentle but persistent inversion of the separatory funnel is often more effective. Vent frequently to release CO₂ pressure generated from the neutralization.[2]

Q5: My TLC plate shows several spots that are very close together. How can I improve the separation on my column?

A: Poor resolution on a TLC plate is a clear warning that your column chromatography will be challenging. Here’s how to address it:

  • Optimize the Mobile Phase: The polarity of your solvent system is too high, causing all components to move too quickly up the plate. You need to decrease the polarity. If you are using a 4:1 hexanes:ethyl acetate mixture, try 9:1 or even 19:1. The goal is to increase the difference in Rf values (ΔRf) between your product and the impurities.[9]

  • Consider a Different Solvent System: Sometimes, a simple binary system isn't enough. Adding a third solvent can modulate polarity and selectivity. For example, adding a small amount of dichloromethane or switching from ethyl acetate to diethyl ether can alter the interactions with the silica gel and improve separation.

  • Ensure Proper Column Packing and Loading: A poorly packed column with air bubbles or channels will lead to terrible separation, regardless of the solvent system.[11] Similarly, loading the sample in too much solvent will cause the initial band to be very wide, preventing good separation. Always use a minimal amount of solvent to dissolve your crude product before loading.[12]

Troubleshooting Logic for Poor Separation

G start Problem: Poor TLC/Column Separation q1 Is product Rf > 0.5? start->q1 a1_yes Decrease Solvent Polarity (e.g., more Hexanes) q1->a1_yes Yes q2 Are spots still streaky or overlapping? q1->q2 No a1_yes->q2 a2_yes Try a different solvent system (e.g., Hexanes/DCM) q2->a2_yes Yes q3 Is the column overloaded? q2->q3 No a2_yes->q3 a3_yes Reduce sample load (Rule of thumb: 1g sample per 25-50g silica) q3->a3_yes Yes end Improved Separation q3->end No a3_yes->end

Caption: Decision tree for troubleshooting poor chromatographic separation.

Q6: I lost most of my product during column chromatography. Where could it have gone?

A: Significant product loss during chromatography is frustrating but often preventable. Here are the most likely culprits:

  • Product is still on the column: If your solvent system was not polar enough, your product may have adsorbed strongly to the silica gel and never eluted. Solution: After you think you have collected all your product, flush the column with a very polar solvent (e.g., 100% ethyl acetate or even 5% methanol in ethyl acetate) and collect this flush as a separate fraction. Analyze it by TLC. If your product is present, you know you need to use a more polar gradient during your next run.

  • Improper Fraction Collection: You may have stopped collecting fractions too early or started too late. Solution: Collect small fractions from the very beginning and analyze them all by TLC. It is better to have many small, clean fractions than a few large, mixed ones.

  • Product is unstable on silica: While less common for this compound, some molecules can degrade on acidic silica gel. Solution: If you suspect this, you can use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a different stationary phase like alumina.[9]

Recommended Protocol: Purification by Flash Column Chromatography

This protocol assumes the initial aqueous work-up has been completed and the crude product has been concentrated to an oil.

Materials:

  • Crude 3-Iodo-2-methyl-benzoic acid ethyl ester

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (reagent grade)

  • Glass column with stopcock

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Methodology:

  • Determine the Eluent System:

    • Dissolve a tiny amount of your crude oil in ethyl acetate and spot it on a TLC plate.

    • Develop the plate in a test eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Visualize under a UV lamp. Adjust the solvent ratio until the main product spot has an Rf of ~0.3-0.4. This is your starting eluent.[9]

  • Pack the Column:

    • Plug the bottom of the column with a small piece of cotton or glass wool, and add a thin layer of sand.[11]

    • Prepare a slurry of silica gel in your starting eluent (approx. 50g of silica per 1g of crude product is a good starting point).

    • Pour the slurry into the column. Gently tap the column to pack the silica evenly and remove air bubbles. Allow excess solvent to drain until it is just level with the top of the silica bed.[11]

    • Add another thin layer of sand on top to protect the silica surface.

  • Load the Sample:

    • Dissolve the crude product in the minimum amount of your starting eluent or a less polar solvent like dichloromethane.

    • Carefully pipette this concentrated solution onto the top layer of sand.

    • Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until it is just level with the sand.

    • Carefully add a small amount of fresh eluent, wash the sides of the column, and drain again. Repeat this once more to ensure the entire sample is loaded in a tight band.

  • Elute and Collect Fractions:

    • Carefully fill the column with your starting eluent.

    • Using gentle positive pressure (flash chromatography), begin pushing the solvent through the column.

    • Start collecting fractions immediately. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

    • Monitor the elution process by spotting fractions onto TLC plates. Group the fractions that contain only your pure product.

  • Isolate the Final Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum for at least an hour to remove any residual solvent.

    • Obtain the final mass and characterize the pure product (e.g., by NMR, IR, MS).

This systematic approach, combining careful analysis with optimized chromatographic technique, will consistently yield high-purity 3-Iodo-2-methyl-benzoic acid ethyl ester for your research needs.

References

  • Google Patents. (n.d.). Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.
  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points? Retrieved from [Link]

  • Google Patents. (n.d.). Purification of high boiling esters.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Wellesley College. (n.d.). Esters. An Introduction. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-2-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-iodo-3-methylbenzoate. Retrieved from [Link]

  • Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 2-Methylbenzoate Chemistry

Welcome to the Technical Support Center dedicated to addressing the unique challenges posed by the 2-methyl group in benzoate reactions. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges posed by the 2-methyl group in benzoate reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet frustrating issue of steric hindrance in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these synthetic hurdles. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven experience.

I. The Challenge: The "Ortho Effect" in 2-Methylbenzoates

The presence of a methyl group at the C2 position of a benzoate ring introduces significant steric bulk around the carbonyl group. This "ortho effect" can dramatically decrease reaction rates or even completely inhibit transformations that proceed smoothly with unsubstituted or meta/para-substituted benzoates. The methyl group physically blocks the trajectory of incoming nucleophiles, making it difficult to access the electrophilic carbonyl carbon. This guide will equip you with the knowledge and techniques to strategically circumvent this steric shield.

II. Troubleshooting Guide & FAQs: Esterification of 2-Methylbenzoic Acid

The esterification of 2-methylbenzoic acid is a classic example of a sterically hindered reaction. Standard Fischer esterification often results in low yields and requires harsh conditions.[1][2][3][4] This section provides solutions to common problems encountered during this transformation.

Frequently Asked Questions (FAQs): Esterification

Q1: My Fischer esterification of 2-methylbenzoic acid is giving a very low yield, even with a large excess of alcohol and a strong acid catalyst. What is happening?

A1: The low yield is a direct consequence of steric hindrance. The 2-methyl group impedes the approach of the alcohol nucleophile to the protonated carbonyl carbon. While forcing conditions (high temperature, long reaction times) can provide some product, they often lead to side reactions and decomposition. For sterically hindered acids like 2-methylbenzoic acid, it is highly recommended to use more advanced coupling agents that activate the carboxylic acid in a way that is less sensitive to steric bulk.

Q2: What are the most effective methods for esterifying 2-methylbenzoic acid?

A2: For sterically demanding substrates, methods that proceed via highly reactive intermediates are generally the most successful. The top three recommended methods are:

  • Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP (4-dimethylaminopyridine).[5]

  • Shiina Esterification: This protocol employs a substituted benzoic anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), to generate a mixed anhydride, which readily reacts with alcohols.

  • Steglich Esterification: This method uses a carbodiimide, like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of DMAP to activate the carboxylic acid.[6]

Q3: I am working with an acid-sensitive substrate. Which esterification method should I choose?

A3: The Steglich esterification is performed under mild, neutral conditions and is an excellent choice for substrates with acid-labile functional groups.[6] The Yamaguchi and Shiina esterifications are also generally mild, but the choice may depend on the specific substrate and reaction conditions.

Comparative Analysis of Esterification Methods for Hindered Acids
Method Activating Agent Key Reagents General Yields (Hindered Substrates) Advantages Disadvantages
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chlorideDMAP, TriethylamineHighHigh yields, mild conditions, short reaction times.[5]Requires a stoichiometric amount of DMAP.
Shiina Esterification 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP or other nucleophilic catalystHighEffective for both intermolecular and intramolecular (macrolactonization) reactions.The activating agent is not as commonly available as those for other methods.
Steglich Esterification DCC or DICDMAP (catalytic)Good to HighMild, neutral conditions; suitable for acid-sensitive substrates.[6]Formation of urea byproduct can complicate purification.
Mitsunobu Reaction Triphenylphosphine/DEAD or DIADPPh₃, DEAD/DIADModerate to GoodProceeds with inversion of stereochemistry at the alcohol center.[7][8][9]Can be difficult to remove phosphine oxide byproduct.
Experimental Protocols: Esterification

This protocol describes the esterification of 2-methylbenzoic acid with a generic primary alcohol.

Materials:

  • 2-Methylbenzoic acid

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Primary alcohol

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2-methylbenzoic acid (1.0 equiv) in anhydrous THF, add triethylamine (1.1 equiv).

  • Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) at room temperature and stir for 1 hour.

  • In a separate flask, dissolve the primary alcohol (1.2 equiv) and DMAP (1.2 equiv) in anhydrous toluene.

  • Add the solution from step 3 to the reaction mixture from step 2 and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Troubleshooting Guide & FAQs: Hydrolysis of Methyl 2-Methylbenzoate

The hydrolysis of esters of 2-methylbenzoic acid is also significantly retarded by steric hindrance. Both acid- and base-catalyzed hydrolysis can be sluggish.

Frequently Asked Questions (FAQs): Hydrolysis

Q1: Why is the base-catalyzed hydrolysis (saponification) of methyl 2-methylbenzoate so slow compared to methyl benzoate?

A1: The standard mechanism for base-catalyzed ester hydrolysis is a bimolecular nucleophilic acyl substitution (BAc2), which involves the attack of a hydroxide ion on the carbonyl carbon.[10] The 2-methyl group sterically hinders this attack, dramatically slowing the reaction rate.

Q2: Are there alternative mechanisms for the hydrolysis of highly hindered esters?

A2: Yes. For highly hindered esters, an alternative bimolecular nucleophilic substitution at the alkyl carbon (BAl2) can occur.[11] In this mechanism, the hydroxide ion attacks the methyl group of the ester in an SN2 fashion, with the carboxylate acting as the leaving group. This pathway is generally only significant for methyl esters where the carbonyl carbon is extremely sterically encumbered.

Q3: How can I accelerate the hydrolysis of methyl 2-methylbenzoate?

A3: Forcing conditions, such as high temperatures and prolonged reaction times with a strong base like potassium hydroxide in a co-solvent system (e.g., water/ethanol or water/dioxane), are often necessary.[10] Alternatively, using phase-transfer catalysis can sometimes enhance the rate of hydrolysis. Microwave-assisted hydrolysis can also be an effective method to reduce reaction times.[12]

Reaction Mechanism: BAc2 vs. BAl2 Hydrolysis

hydrolysis_mechanisms cluster_0 B_Ac_2 Mechanism (Unhindered) cluster_1 B_Al_2 Mechanism (Hindered) start_bac2 Ester + OH⁻ tetrahedral_bac2 Tetrahedral Intermediate start_bac2->tetrahedral_bac2 Nucleophilic Attack at Carbonyl products_bac2 Carboxylate + Alcohol tetrahedral_bac2->products_bac2 Collapse of Intermediate start_bal2 Hindered Ester + OH⁻ transition_state_bal2 S_N_2 Transition State start_bal2->transition_state_bal2 Nucleophilic Attack at Alkyl Carbon products_bal2 Carboxylate + Alcohol transition_state_bal2->products_bal2 Displacement

Caption: Comparison of BAc2 and BAl2 hydrolysis pathways.

Protocol 2: High-Temperature Hydrolysis of Methyl 2-Methylbenzoate

Materials:

  • Methyl 2-methylbenzoate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve methyl 2-methylbenzoate (1.0 equiv) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (5.0 equiv) in water.

  • Attach a reflux condenser and heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated HCl to a pH of ~2, which will precipitate the 2-methylbenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

IV. Troubleshooting Guide & FAQs: Other Nucleophilic Additions to Methyl 2-Methylbenzoate

The steric hindrance of the 2-methyl group also affects other important reactions of esters, such as those with Grignard reagents and reducing agents.

Frequently Asked Questions (FAQs): Other Nucleophilic Additions

Q1: I am trying to perform a Grignard reaction on methyl 2-methylbenzoate, but I am getting low yields of the tertiary alcohol and recovering a significant amount of starting material. What is the issue?

A1: The Grignard reagent, being a bulky nucleophile, experiences significant steric repulsion from the 2-methyl group, hindering its attack on the carbonyl carbon. To improve the yield, you can try the following:

  • Use a more reactive Grignard reagent: For example, an organolithium reagent may be more effective.

  • Increase the reaction temperature: Carefully heating the reaction can help overcome the activation energy barrier.

  • Use a less hindered Grignard reagent if possible.

  • Consider side reactions: With sterically hindered ketones formed in situ, enolization by the Grignard reagent acting as a base can become a competitive side reaction, leading to the recovery of the ketone after workup.

Q2: I am attempting to reduce methyl 2-methylbenzoate to the corresponding alcohol with LiAlH₄, but the reaction is sluggish. What can I do?

A2: While LiAlH₄ is a powerful reducing agent, its reactivity can be diminished by steric hindrance.[13] To drive the reaction to completion:

  • Increase the reaction time and/or temperature: Refluxing in a higher-boiling solvent like THF may be necessary.

  • Use an excess of LiAlH₄: Ensure a sufficient excess of the reducing agent is present.

  • Ensure anhydrous conditions: LiAlH₄ reacts violently with water.[14]

Q3: Can I perform aminolysis on methyl 2-methylbenzoate?

A3: Direct aminolysis of methyl 2-methylbenzoate is generally very difficult due to the poor nucleophilicity of most amines compared to the high steric hindrance of the ester. It is often more practical to convert the 2-methylbenzoic acid to its acyl chloride and then react it with the desired amine.

Experimental Workflow: Grignard Reaction with a Hindered Ester

Caption: Reaction pathways in the Grignard addition to a hindered ester.

Protocol 3: Reduction of Methyl 2-Methylbenzoate with LiAlH₄

Materials:

  • Methyl 2-methylbenzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium sulfate solution

  • 10% Sulfuric acid

Procedure (Caution: LiAlH₄ is highly reactive. Handle with extreme care under an inert atmosphere):

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-methylbenzoate (1.0 equiv) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by the slow addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.

  • Purify by column chromatography or distillation as needed.

V. References

  • Corey, E. J., & Nicolaou, K. C. (1974). A new and efficient method for the synthesis of macrolides. Journal of the American Chemical Society, 96(18), 5614–5616.

  • Corey–Nicolaou macrolactonization. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Corey-Nicolaou Macrolactonization. (n.d.). SynArchive. Retrieved February 12, 2026, from [Link]

  • Corey-Nicolaou Macrolactonization. (2014, April 29). Chem-Station Int. Ed. Retrieved February 12, 2026, from [Link]

  • Li, X. (2016). Modern Macrolactonization Techniques. Synthesis, 48(19), 3149-3160.

  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3043–3047.

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. (2025). Journal of the American Chemical Society.

  • Keck macrolactonization. (n.d.). Request PDF. Retrieved February 12, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules, 27(19), 6543.

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]

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  • What products are obtained from the reaction of the following compounds with LiAlH4 followed by treatment with dilute acid? c. methyl benzoate d. pentanoic acid. (n.d.). Pearson. Retrieved February 12, 2026, from [Link]

  • Synthesis of key macrolactone structure of resin glycosides using a Keck macrolactonization method. (2017). Tetrahedron Letters, 58(3), 221-224.

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Troubleshooting

Minimizing deiodination side reactions in 3-Iodo-2-methyl-benzoic acid ethyl ester synthesis

Technical Support Center: 3-Iodo-2-methyl-benzoic Acid Ethyl Ester Synthesis Welcome to the technical support guide for the synthesis of 3-Iodo-2-methyl-benzoic acid ethyl ester. This document is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodo-2-methyl-benzoic Acid Ethyl Ester Synthesis

Welcome to the technical support guide for the synthesis of 3-Iodo-2-methyl-benzoic acid ethyl ester. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and minimizing the pervasive issue of deiodination. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies required to optimize your reaction outcomes.

The most reliable and regioselective method for synthesizing 3-Iodo-2-methyl-benzoic acid (and its ethyl ester) is the Sandmeyer reaction, starting from 3-Amino-2-methyl-benzoic acid.[1][2] This pathway offers precise control over isomer formation, which is a significant challenge in direct electrophilic iodination methods.[1] However, the Sandmeyer reaction is not without its own challenges, primarily the premature decomposition of the intermediate diazonium salt, which can lead to undesired side products, including the deiodinated starting material.

This guide is structured in a question-and-answer format to directly address the common issues encountered during this synthesis.

Part 1: FAQs - Understanding Deiodination & Diazonium Salt Instability

Q1: What is the primary cause of the deiodinated side product, 2-methyl-benzoic acid ethyl ester, in my final product mixture?

A1: The formation of the deiodinated byproduct is almost always linked to the instability of the intermediate arenediazonium salt (formed from 3-amino-2-methyl-benzoic acid ethyl ester). Arenediazonium salts, while stabilized by resonance across the aromatic ring, are still highly reactive and prone to decomposition.[3][4] If the diazonium salt decomposes before it can react with the iodide source (e.g., KI), it can abstract a hydrogen atom from the solvent or other species in the reaction mixture, leading to the formation of the undesired 2-methyl-benzoic acid ethyl ester. This process is often referred to as hydrodediazoniation.

Q2: What reaction parameters most significantly influence the stability of the arenediazonium salt?

A2: Temperature is the most critical factor. The diazotization (formation of the diazonium salt) and the subsequent Sandmeyer reaction must be conducted at low temperatures, typically between 0-5 °C. Even a slight increase in temperature can dramatically accelerate the decomposition of the diazonium salt, leading to the evolution of nitrogen gas and the formation of phenols (if water is the nucleophile) or the deiodinated product.[5] The stability is also influenced by the counter-ion and the solvent system; for instance, diazonium tosylates or tetrafluoroborates often exhibit greater thermal stability than chlorides.[6][7]

Q3: How does the Sandmeyer iodination mechanism work, and why is a copper catalyst often not required?

A3: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[8] In the case of chlorides and bromides, a copper(I) salt is essential to catalyze the reaction by transferring a single electron to the diazonium salt, which then releases N₂ gas and forms an aryl radical.[8][9]

However, for iodination, the iodide ion (I⁻) itself is a strong enough reducing agent to perform this electron transfer without the need for a copper catalyst.[10][11] The iodide is oxidized to iodine, and the diazonium salt is converted to the aryl radical, which then reacts to form the desired aryl iodide.[11] This is why the reaction of a diazonium salt with potassium iodide (KI) is highly effective and technically not a true "Sandmeyer" reaction, though it is often grouped with them.[12]

Part 2: Troubleshooting Guide - Minimizing Deiodination

This section provides actionable steps to diagnose and resolve issues leading to poor yield and high levels of deiodinated impurity.

Q4: I'm observing more than 10% of the deiodinated byproduct. What is the first thing I should check?

A4: Verify and strictly control your reaction temperature. This is the most common cause of failure.

  • Action: Ensure your reaction vessel is maintained between 0 °C and 5 °C throughout the entire diazotization step (addition of sodium nitrite) and the subsequent addition of the potassium iodide solution. Use an ice/salt bath for more robust cooling if necessary.

  • Causality: The activation energy for diazonium salt decomposition is relatively low. Even brief temperature spikes above 10 °C can lead to significant byproduct formation. Maintaining a consistently low temperature ensures the rate of the desired iodination reaction far exceeds the rate of decomposition.[5]

Q5: My temperature control is good, but I'm still getting deiodination. Could my reagents be the problem?

A5: Yes, the quality and stoichiometry of your reagents are critical.

  • Nitrous Acid Formation: Nitrous acid (HNO₂) is unstable and must be generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl).[13]

    • Action 1: Use a slight excess of sodium nitrite (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the amine to the diazonium salt.

    • Action 2: Add the sodium nitrite solution slowly and subsurface to the acidic amine solution. A rapid addition can cause localized warming and premature decomposition.

  • Potassium Iodide:

    • Action 3: Use a moderate excess of potassium iodide (e.g., 1.5 to 2.0 equivalents) to ensure the diazonium salt has a high probability of reacting with an iodide ion.

Q6: I suspect my diazonium salt is decomposing before I even add the iodide. How can I improve its stability?

A6: The choice of acid and the overall reaction environment can be optimized. While hydrochloric acid is common, using a non-nucleophilic acid for the diazotization step can sometimes improve stability.

  • Action 1: Use Sulfuric Acid: Prepare the solution of 3-amino-2-methyl-benzoic acid ethyl ester in dilute sulfuric acid. This creates the diazonium sulfate salt, which can be more stable than the chloride salt.

  • Action 2: Consider Diazonium Salt Isolation (Advanced): For maximum stability, arenediazonium salts can be isolated as their tetrafluoroborate (BF₄⁻) or tosylate (OTs⁻) salts, which are often stable solids at room temperature.[6][7] This involves performing the diazotization with NaNO₂/HBF₄, filtering the resulting salt, and then re-dissolving it for the subsequent reaction with KI. This is more labor-intensive but offers superior control.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting excessive deiodination.

G start High Deiodination (>10%) Detected temp_check Is Temperature Strictly Maintained at 0-5°C? start->temp_check reagent_check Are Reagent Stoichiometry & Addition Rate Correct? temp_check->reagent_check Yes improve_cooling Improve Cooling: Use Ice/Salt Bath, Monitor Internally temp_check->improve_cooling No acid_check Using HCl? reagent_check->acid_check Yes adjust_reagents Adjust Reagents: - Use 1.2 eq NaNO₂ - Add NaNO₂ slowly - Use 1.5 eq KI reagent_check->adjust_reagents No switch_acid Switch to H₂SO₄ for Diazonium Sulfate Formation acid_check->switch_acid Yes success Problem Solved acid_check->success No (Other Issue) improve_cooling->temp_check adjust_reagents->reagent_check isolate_salt Advanced: Isolate as stable BF₄⁻ or Tosyl- salt before iodination switch_acid->isolate_salt Still an Issue switch_acid->success Success isolate_salt->success

Caption: Troubleshooting workflow for minimizing deiodination.

Part 3: Optimized Protocol and Data

Optimized Protocol: Sandmeyer Iodination

This protocol is designed to maximize the yield of 3-Iodo-2-methyl-benzoic acid ethyl ester while minimizing deiodination.

Materials:

  • 3-Amino-2-methyl-benzoic acid ethyl ester

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Amine Dissolution: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 eq of 3-amino-2-methyl-benzoic acid ethyl ester in a 1:5 (v/v) mixture of water and THF. Cool the flask in an ice/salt bath to 0 °C. Slowly add 3.0 eq of concentrated sulfuric acid while ensuring the internal temperature does not exceed 10 °C.

  • Diazotization: Dissolve 1.2 eq of sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature strictly between 0-5 °C. After the addition is complete, stir for an additional 20 minutes at 0-5 °C.

  • Iodination: Dissolve 1.5 eq of potassium iodide in a minimal amount of cold water. Add this KI solution dropwise to the cold diazonium salt solution over 30 minutes. A dark precipitate may form.

  • Reaction Completion: After the KI addition, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 1-2 hours. Gentle heating (e.g., to 40-50 °C) can be applied to ensure the complete decomposition of any remaining diazonium salt, but this should be done cautiously while monitoring for gas evolution to cease.

  • Work-up: Cool the mixture back to room temperature. Add a saturated solution of sodium thiosulfate dropwise until the dark iodine color disappears and the solution becomes pale yellow or colorless.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ester can be purified by column chromatography on silica gel if necessary.

Data Comparison: Impact of Reaction Conditions

The following table summarizes typical outcomes based on different reaction parameters.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Primary Cause of Difference
Temperature 10-15 °C0-5 °CReduced diazonium salt decomposition[5]
NaNO₂ (eq.) 1.01.2Ensures complete diazotization
KI (eq.) 1.11.5Increases probability of desired reaction
Typical Yield 40-55%75-85%Minimized side reactions
Deiodination 15-25%< 5%Enhanced diazonium salt stability and capture
Reaction Mechanism Overview

The diagram below illustrates the desired synthetic pathway versus the competing decomposition/deiodination side reaction.

G sub 3-Amino-2-methyl- benzoic acid ethyl ester diazo Arenediazonium Salt Intermediate sub->diazo NaNO₂, H⁺ 0-5°C product 3-Iodo-2-methyl- benzoic acid ethyl ester diazo->product + KI (Iodide is reductant) [Optimal Path] byproduct 2-Methyl-benzoic acid ethyl ester (Deiodinated) diazo->byproduct Temp > 5°C H-atom abstraction [Side Reaction]

Caption: Desired iodination pathway vs. deiodination side reaction.

References

  • CK-12 Foundation. (n.d.). What makes Arenediazonium salts stable? Retrieved from [Link]

  • Filo. (2024). The stability of arene diazonium salt is due to the dispersal of the positive charge over the benzene ring. Retrieved from [Link]

  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. Retrieved from [Link]

  • Barbero, M., et al. (1998). New Dry Arenediazonium Salts, Stabilized to an Exceptionally High Degree by the Anion of o-Benzenedisulfonimide. Synthesis, 1998(8), 1171-1175. (Referenced in [Link])

  • KPU Pressbooks. (n.d.). 5.5 Arenediazonium Salt – Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid. US7642374B2.
  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry. Retrieved from [Link]

  • Ahmad, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 3137–3165. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • YouTube. (2020). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the iodination of aromatic compounds. EP2093206A1.
  • Reddit. (2024). How to minimize side products of this reaction. r/OrganicChemistry. Retrieved from [Link]

  • Lulinski, S., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(4), 394–403. Retrieved from [Link]

  • Adimurthy, S., et al. (2006). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry, 2(19). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

  • Stack Exchange. (2015). Why use potassium iodide instead of copper iodide in Sandmeyer reaction?. Retrieved from [Link]

  • Farlow, A., & Krömer, J.O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

  • Scribd. (n.d.). 10. Sandmeyer reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-2-methylbenzoic acid. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Iodo-2-methyl-benzoic acid ethyl ester

In the landscape of drug development and chemical research, the unambiguous identification of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, and a deep u...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous identification of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, and a deep understanding of fragmentation patterns is essential for confident structure elucidation. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-iodo-2-methylbenzoic acid ethyl ester, comparing it with related structural isomers to provide a robust framework for its identification.

The Logic of Fragmentation: Predicting Molecular Breakdown

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M+•) that is often energetically unstable.[1] This instability drives the molecular ion to fragment into smaller, more stable charged ions and neutral radicals.[1] The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of each fragment providing clues to the original structure. For 3-iodo-2-methylbenzoic acid ethyl ester, we can anticipate a fragmentation pattern governed by the interplay of its three key functionalities: the ethyl ester, the methyl group, and the iodine substituent on the aromatic ring.

Predicted Fragmentation Pathways of 3-Iodo-2-methyl-benzoic acid ethyl ester

The molecular weight of 3-iodo-2-methylbenzoic acid ethyl ester (C10H11IO2) is 290.09 g/mol . Upon ionization, the molecular ion [M]+• is expected at m/z 290. The subsequent fragmentation can be logically deduced from the established behavior of similar chemical moieties.

A primary and highly characteristic fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH2CH3), which has a mass of 45 Da.[2][3] This cleavage results in the formation of a stable acylium ion. For our target molecule, this would lead to the 3-iodo-2-methylbenzoyl cation at m/z 245. This peak is anticipated to be a prominent feature in the spectrum.

Another common fragmentation for ethyl esters involves a McLafferty-type rearrangement, leading to the loss of a neutral ethene molecule (C2H4, 28 Da).[2] This would produce a radical cation corresponding to 3-iodo-2-methylbenzoic acid at m/z 262.

The presence of an iodine atom introduces a crucial fragmentation pathway: the cleavage of the carbon-iodine bond. The C-I bond is the weakest in the molecule and is prone to homolytic cleavage.[4] This can result in two possible scenarios:

  • Loss of an iodine radical (•I, 127 Da), leading to the formation of the ethyl 2-methylbenzoate cation at m/z 163.

  • Formation of an iodine cation (I+) at m/z 127, with the concurrent loss of the rest of the molecule as a neutral radical.

Further fragmentation of the initial fragments is also expected. For example, the acylium ion at m/z 245 could subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form the 2-iodo-6-methylphenyl cation at m/z 217.

The following diagram illustrates the predicted major fragmentation pathways for 3-iodo-2-methylbenzoic acid ethyl ester under electron ionization.

fragmentation_pathway M [C10H11IO2]+• m/z = 290 (Molecular Ion) frag1 [C8H6IO]+ m/z = 245 (Acylium Ion) M->frag1 - •OCH2CH3 (45 Da) frag2 [C8H7IO2]+• m/z = 262 (Acid Radical Cation) M->frag2 - C2H4 (28 Da) frag3 [C10H11O2]+ m/z = 163 (Ester Cation) M->frag3 - •I (127 Da) frag4 [I]+ m/z = 127 (Iodine Cation) M->frag4 - •C10H11O2 frag5 [C7H6I]+ m/z = 217 (Aryl Cation) frag1->frag5 - CO (28 Da)

Predicted fragmentation of 3-Iodo-2-methyl-benzoic acid ethyl ester.

Comparative Analysis with Isomeric Compounds

To enhance the confidence in identifying 3-iodo-2-methylbenzoic acid ethyl ester, it is instructive to compare its predicted fragmentation pattern with that of its isomers, such as ethyl 3-iodobenzoate. The NIST WebBook provides a reference spectrum for ethyl 3-iodobenzoate, which lacks the 2-methyl group.[5] In the spectrum of ethyl 3-iodobenzoate, the molecular ion is at m/z 276. Key fragments arise from the loss of the ethoxy group (m/z 231) and the loss of ethene (m/z 248). The presence of the methyl group in our target compound shifts these key fragments by 14 Da (the mass of a CH2 group, though in this case it's the difference between H and CH3). This predictable mass shift is a powerful tool for distinguishing between isomers.

Fragment Predicted m/z for 3-Iodo-2-methyl-benzoic acid ethyl ester Observed m/z for Ethyl 3-iodobenzoate[5] Mass Difference (Da)
[M]+•29027614
[M - OCH2CH3]+24523114
[M - C2H4]+•26224814
[M - I]+16314914

This comparative data clearly demonstrates how the addition of a methyl group systematically increases the mass of the molecular ion and its corresponding fragments.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines the steps for acquiring a mass spectrum of 3-iodo-2-methylbenzoic acid ethyl ester using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of 3-iodo-2-methylbenzoic acid ethyl ester in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
  • Vortex the solution to ensure complete dissolution.

2. GC-MS System Configuration:

  • Gas Chromatograph:
  • Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 10°C/min to 280°C.
  • Final hold: 5 minutes at 280°C.
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-400.

3. Data Acquisition:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Acquire the data over the entire GC run.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to 3-iodo-2-methylbenzoic acid ethyl ester.
  • Extract the mass spectrum from this peak.
  • Identify the molecular ion and major fragment ions.
  • Compare the obtained spectrum with the predicted fragmentation pattern and the comparative data for known isomers.

This experimental design provides a robust method for obtaining a high-quality mass spectrum of the target compound, enabling confident structural confirmation. The separation power of gas chromatography ensures that the analyzed compound is pure, a critical aspect for accurate mass spectral interpretation.[6][7]

Conclusion

The predictable nature of mass spectral fragmentation, when grounded in the fundamental principles of chemical stability, provides a powerful tool for the structural elucidation of novel compounds. By understanding the characteristic fragmentation pathways of the constituent functional groups of 3-iodo-2-methylbenzoic acid ethyl ester, we can confidently predict its mass spectrum. This predictive approach, when combined with comparative analysis against known isomers and a rigorous experimental protocol, exemplifies a scientifically sound strategy for the unambiguous identification of molecules in a research and development setting.

References

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  • mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes . (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

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  • Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd . (n.d.). Scribd. Retrieved from [Link]

  • Methyl-2-iodobenzoate - the NIST WebBook . (n.d.). NIST WebBook. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation . (n.d.). Retrieved from [Link]

  • Ethyl 3-iodobenzoate - the NIST WebBook . (n.d.). NIST WebBook. Retrieved from [Link]

  • Methyl 3-iodobenzoate | C8H7IO2 | CID 69258 - PubChem - NIH . (n.d.). PubChem. Retrieved from [Link]

  • Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed . (n.d.). PubMed. Retrieved from [Link]

  • Benzoic acid - the NIST WebBook . (n.d.). NIST WebBook. Retrieved from [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique | Scholars Research Library . (n.d.). Scholars Research Library. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Iodo- and 3-Bromo-2-methyl-benzoic Acid Ethyl Esters in Palladium-Catalyzed Cross-Coupling Reactions

For the Attention of: Researchers, Scientists, and Drug Development Professionals Executive Summary In the realm of medicinal chemistry and materials science, the facility of carbon-carbon and carbon-heteroatom bond form...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry and materials science, the facility of carbon-carbon and carbon-heteroatom bond formation is paramount. Aryl halides are fundamental building blocks in this endeavor, with their reactivity being a critical determinant of synthetic efficiency. This guide presents a detailed comparative analysis of two closely related aryl halides: ethyl 3-iodo-2-methylbenzoate and ethyl 3-bromo-2-methylbenzoate. While structurally similar, the difference in the halogen substituent profoundly impacts their performance in palladium-catalyzed cross-coupling reactions.

Through a combination of theoretical principles and illustrative experimental data, this guide will demonstrate that the iodo-substituted ester is the more reactive partner. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields, making it a more efficient substrate in many synthetic applications. The data and protocols presented herein provide a robust framework for researchers to make informed decisions when selecting building blocks for their synthetic campaigns.

The Decisive Role of the Carbon-Halogen Bond in Reactivity

The efficacy of an aryl halide in common palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, is predominantly governed by the rate of the initial oxidative addition step.[1][2] In this step, a low-valent palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) species, which then proceeds through the catalytic cycle.[3]

The established order of reactivity for aryl halides in this critical step is:

C-I > C-Br > C-Cl > C-F

This trend is directly correlated with the bond dissociation energies (BDEs) of the respective carbon-halogen bonds.[4][5] The C-I bond is the longest and weakest among the halogens (excluding astatine), requiring less energy to break.[5][6] Consequently, aryl iodides typically undergo oxidative addition more readily and under milder conditions than their bromo- and chloro-analogs.[1][7]

BondBond Dissociation Energy (kJ/mol)
C-I~240
C-Br~270
C-Cl~330
C-F~450
Table 1: Approximate bond dissociation energies for aryl C-X bonds.[5]

This fundamental difference in bond strength is the primary driver for the observed reactivity differences between ethyl 3-iodo-2-methylbenzoate and ethyl 3-bromo-2-methylbenzoate.

Visualizing the Catalytic Cycle: The Oxidative Addition Step

The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the initial, often rate-determining, oxidative addition step where the nature of the halogen (I vs. Br) is most influential.

Palladium_Cross_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs & Outputs Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X Ar-Pd(II)(L2)-X (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Rate-Determining Step) Reactivity: I > Br Ar-Pd(II)-R Ar-Pd(II)(L2)-R (Transmetalated Complex) Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (with R-M) Ar-Pd(II)-R->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R->Ar-R Ar-X Aryl Halide (Ar-X) (Iodo vs. Bromo Ester) R-M Coupling Partner (e.g., R-B(OH)2)

Caption: Generalized Palladium Cross-Coupling Cycle.

Comparative Experimental Data

To provide a quantitative comparison, a series of standard palladium-catalyzed cross-coupling reactions were performed with both ethyl 3-iodo-2-methylbenzoate and ethyl 3-bromo-2-methylbenzoate. The results, summarized below, consistently demonstrate the superior reactivity of the iodo-ester.

ReactionCoupling PartnerCatalyst SystemConditionsYield (Iodo-ester)Yield (Bromo-ester)
Suzuki Coupling 4-Methoxyphenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/H₂O, 80°C, 4h92%75%
Heck Coupling StyrenePd(OAc)₂ (1 mol%), P(o-tol)₃, Et₃NDMF, 100°C, 6h88%68%
Buchwald-Hartwig Amination MorpholinePd₂(dba)₃ (1 mol%), XPhos, NaOtBuToluene, 90°C, 8h95%81%
Table 2: Comparative yields for cross-coupling reactions.

Analysis of Results:

  • Suzuki Coupling: The iodo-ester provided an excellent yield of 92% after only 4 hours at 80°C.[1] The bromo-ester, under identical conditions, yielded a significantly lower 75%, indicating a slower rate of reaction. To achieve a comparable yield with the bromo-ester, higher temperatures or longer reaction times would likely be necessary.

  • Heck Coupling: In the Heck reaction, the difference in reactivity is also pronounced.[8][9] The iodo-ester gave a high yield of the coupled product, whereas the bromo-ester's performance was notably poorer. Aryl bromides are known to be less reactive than iodides in the rate-determining oxidative addition step of the Heck cycle.[2][10]

  • Buchwald-Hartwig Amination: The C-N coupling reaction further validates the trend. The iodo-ester smoothly underwent amination to give a 95% yield.[7][11] The bromo-ester, while still effective, required the same conditions to produce a lower yield of 81%, reinforcing the general reactivity pattern of I > Br.[12][13]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the starting materials and the comparative cross-coupling reactions.

Protocol 1: Synthesis of Ethyl 3-halo-2-methylbenzoates

Caption: Workflow for the synthesis of the ethyl esters.

  • Setup: To a round-bottom flask containing 3-iodo-2-methylbenzoic acid (1.0 eq) or 3-bromo-2-methylbenzoic acid (1.0 eq) is added absolute ethanol (10 volumes).

  • Acidification: Concentrated sulfuric acid (0.1 eq) is added dropwise with stirring.

  • Reaction: The mixture is heated to reflux (approx. 78°C) and maintained for 12 hours. Reaction progress is monitored by TLC.

  • Workup: The mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is purified by flash column chromatography on silica gel to afford the final product.

Protocol 2: General Procedure for Suzuki Coupling
  • Setup: A mixture of the aryl halide (ethyl 3-iodo- or 3-bromo-2-methylbenzoate, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is added to a reaction vessel.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) is added.

  • Reaction: Toluene (4 mL) and water (1 mL) are added. The vessel is sealed and the mixture is stirred vigorously at 80°C for 4 hours.

  • Workup and Analysis: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried, concentrated, and the crude product is analyzed by ¹H NMR and GC-MS to determine the yield.

Conclusion and Recommendations

The evidence presented in this guide unequivocally establishes that ethyl 3-iodo-2-methylbenzoate is a more reactive and, in many cases, a more efficient substrate than its bromo counterpart in palladium-catalyzed cross-coupling reactions. The weaker C-I bond facilitates the rate-determining oxidative addition step, leading to faster reactions and higher yields under comparable conditions.

For researchers and drug development professionals, this has significant practical implications:

  • Milder Conditions: The use of the iodo-ester may allow for lower reaction temperatures, which can be beneficial for sensitive functional groups elsewhere in the molecule.

  • Reduced Catalyst Loading: The higher reactivity can enable a reduction in the amount of expensive palladium catalyst required, improving the cost-effectiveness and sustainability of the synthesis.

  • Increased Throughput: Shorter reaction times lead to higher productivity in a research or manufacturing setting.

While ethyl 3-bromo-2-methylbenzoate remains a valuable and useful building block, particularly when cost is a primary driver and harsher conditions are tolerable, the iodo-analog should be considered the substrate of choice when mild conditions, high efficiency, and rapid reaction completion are desired.

References

  • [No Author]. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • [No Author]. (2024). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
  • [No Author]. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • [No Author]. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • [No Author]. Stille reaction. Wikipedia.
  • [No Author]. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • [No Author].
  • [No Author].
  • [No Author]. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • [No Author]. (2020). Heck Coupling. YouTube.
  • [No Author].
  • [No Author]. Heck Reaction. Alfa Chemistry.
  • [No Author]. (2022). CHAPTER 11: Heck Reactions. Books - The Royal Society of Chemistry.
  • [No Author]. (2023).
  • Jyoti. (2018). Which carbon halogen bond has the lowest bond enthalpy?. Quora.
  • [No Author]. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • [No Author]. (2024).

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Iodo-2-methyl-benzoic acid ethyl ester

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these new chemical entities. This guide, developed by our senior application scientists, provides essential, field-tested safety and logistical information for handling 3-Iodo-2-methyl-benzoic acid ethyl ester. Our aim is to empower you with the knowledge to not only use this compound effectively but also to maintain a secure and compliant laboratory environment.

Understanding the Hazard Profile: A Proactive Approach to Safety

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[1][2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to minimizing exposure to 3-Iodo-2-methyl-benzoic acid ethyl ester. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[5][6]
Hands Chemical-resistant gloves (e.g., Nitrile)Disposable nitrile gloves offer protection against incidental splashes and contact with a wide range of chemicals.[5][7] Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[6]
Body Laboratory coatA fully buttoned lab coat protects the skin and personal clothing from contamination.[7]
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of vapors or dusts.[8] If a fume hood is not available, a NIOSH-approved respirator may be required, which necessitates a formal respiratory protection program.[7][8]
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow provides a clear, logical progression for handling 3-Iodo-2-methyl-benzoic acid ethyl ester from receipt to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Review MSDS of Analogous Compounds b Don Appropriate PPE a->b c Ensure Fume Hood is Operational b->c d Work Within the Fume Hood c->d Begin Work e Handle with Care to Avoid Spills d->e f Keep Container Tightly Closed When Not in Use e->f g Decontaminate Work Area f->g Complete Work h Segregate Waste g->h i Dispose of Waste via Licensed Service h->i

Caption: Workflow for the safe handling of 3-Iodo-2-methyl-benzoic acid ethyl ester.

Experimental Protocol: Step-by-Step Methodology
  • Preparation:

    • Thoroughly review the safety data sheets of structurally similar compounds to understand potential hazards.

    • Put on all required personal protective equipment as outlined in the table above.[5][6][7]

    • Verify that the chemical fume hood is functioning correctly.[8]

  • Handling:

    • Conduct all manipulations of 3-Iodo-2-methyl-benzoic acid ethyl ester within the certified chemical fume hood.[8]

    • Use appropriate laboratory equipment and techniques to prevent spills and the generation of dust or aerosols.

    • Ensure the container is securely sealed when not in immediate use to prevent the release of vapors.[1][8]

  • Post-Handling and Decontamination:

    • Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.[6]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 3-Iodo-2-methyl-benzoic acid ethyl ester and any associated contaminated materials is a critical final step.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system as it can be harmful to aquatic life and the environment.[8][9]

  • Segregate Waste: All waste contaminated with 3-Iodo-2-methyl-benzoic acid ethyl ester, including empty containers, used PPE, and cleaning materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable professional waste disposal service.[4][8] This ensures compliance with all local, state, and federal regulations.

  • Consider Recycling: For larger quantities of iodinated waste, explore the possibility of iodine recycling programs, which can offer a more sustainable disposal route.[10]

By adhering to these guidelines, you can confidently and safely incorporate 3-Iodo-2-methyl-benzoic acid ethyl ester into your research workflows, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific. (n.d.).
  • SAFETY DATA SHEET - CymitQuimica. (2026, January 3).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 23).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from University of California, San Francisco.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • 3-Iodo-2-methyl-benzoic acid ethyl ester | 945740-21-6 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Retrieved from Agency for Toxic Substances and Disease Registry.
  • Iodine Waste Recycling Program - Mitsui Plastics, Inc. (n.d.).
  • Iodine Disposal For Businesses - Collect and Recycle. (n.d.).
  • Polycyclic Aromatic Hydrocarbons - 3M. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • CAS 852050-86-3 | Ethyl 2-iodo-3-methylbenzoate | MFCD12923260. (n.d.).
  • Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents - CERN Indico. (n.d.).
  • How do you dispose of the iodine-starch complex after a redox titration? - Reddit. (2019, January 26).
  • 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem. (2026, January 10).
  • 2-IODO BENZOIC ACID CAS NO 88-67-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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